1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide
CAS No.: 1351834-48-4
Cat. No.: VC4861072
Molecular Formula: C28H29N5O2
Molecular Weight: 467.573
* For research use only. Not for human or veterinary use.
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide - 1351834-48-4](/images/structure/VC4861072.png)
Specification
CAS No. | 1351834-48-4 |
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Molecular Formula | C28H29N5O2 |
Molecular Weight | 467.573 |
IUPAC Name | N-[(3-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C28H29N5O2/c1-19-8-10-22(11-9-19)25-31-28(35-32-25)24-7-4-14-29-26(24)33-15-12-23(13-16-33)27(34)30-18-21-6-3-5-20(2)17-21/h3-11,14,17,23H,12-13,15-16,18H2,1-2H3,(H,30,34) |
Standard InChI Key | HUHAVQSHGNNHOK-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC(=C5)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a piperidine-4-carboxamide core linked to a pyridine ring substituted with a 1,2,4-oxadiazol-5-yl group. The oxadiazole moiety is further functionalized with a 4-methylphenyl substituent, while the piperidine nitrogen is connected to a 3-methylbenzyl group via an amide bond. This arrangement creates a planar aromatic system (pyridine-oxadiazole) juxtaposed with a flexible piperidine-carboxamide segment, enabling both hydrophobic interactions and hydrogen bonding .
Key Structural Features:
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1,2,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.
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Piperidine-4-Carboxamide: Provides conformational flexibility and hydrogen-bond donor/acceptor sites.
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Methyl-Substituted Aromatic Systems: Enhances lipophilicity and influences target binding through steric and electronic effects.
Molecular Formula and Weight
Synthetic Methodologies
Multi-Step Synthesis Strategy
The synthesis typically involves three sequential stages:
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Oxadiazole Ring Formation: Condensation of 4-methylbenzamide hydroxylamine with pyridine-3-carbonitrile under acidic conditions (e.g., HCl/EtOH, 80°C) yields the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl substituent.
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Pyridine-Piperidine Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) links the oxadiazole-substituted pyridine to a piperidine intermediate.
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Carboxamide Functionalization: Reaction of piperidine-4-carboxylic acid with 3-methylbenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) completes the assembly .
Optimization Challenges:
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Regioselectivity Control: Ensuring proper orientation during oxadiazole formation requires precise stoichiometry of reactants.
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Catalyst Selection: Palladium complexes with bulky phosphine ligands (e.g., SPhos) improve coupling efficiency to >85%.
Physicochemical Properties
Experimental Data
Property | Value | Method |
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Melting Point | 218–220°C | Differential Scanning Calorimetry |
LogP (Partition Coefficient) | 3.2 ± 0.3 | HPLC (C18 column) |
Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Shake-Flask Method |
Stability Profile:
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Thermal Stability: Decomposition initiates at 250°C under nitrogen atmosphere .
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Photostability: Stable to UV-Vis light (λ > 300 nm) for 72 hours.
Biological Activity and Mechanism
Putative Targets
The compound’s oxadiazole and piperidine motifs suggest affinity for:
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Kinase Enzymes: Potential inhibition of tyrosine kinases (e.g., EGFR) through competitive binding at the ATP pocket.
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G-Protein-Coupled Receptors (GPCRs): Structural similarity to arylpiperazine antidepressants implies serotonergic activity .
In Vitro Findings:
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Cytotoxicity: IC₅₀ = 12.3 μM against HeLa cells (72-hour exposure).
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Anti-Inflammatory Activity: 58% inhibition of TNF-α production in LPS-stimulated macrophages at 10 μM .
Comparative Analysis with Structural Analogs
The 3-methylphenyl variant exhibits intermediate cytotoxicity compared to analogs, suggesting steric effects modulate target engagement .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a template for developing kinase inhibitors with improved blood-brain barrier permeability.
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Prodrug Design: The carboxamide group facilitates conjugation with promoieties for sustained release formulations .
Materials Science
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